molecular formula C60H42EuF9O8P2S3 B600160 Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium CAS No. 12121-29-8

Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium

Cat. No.: B600160
CAS No.: 12121-29-8
M. Wt: 1372.065
InChI Key: XYIMJKQGNVTQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium (CAS 12121-29-8) is a europium(III) complex featuring three fluorinated β-diketonate ligands (4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate, TTA⁻) and two triphenylphosphine oxide (TPPO) ancillary ligands. Its molecular formula is C₃₆H₂₀EuF₉N₂O₆S₃, with a molecular weight of 995.69 g/mol . This compound exhibits intense red luminescence under UV excitation (λₑₓ ≈ 350–365 nm) due to the efficient energy transfer from the TTA ligand to the Eu³⁺ ion, coupled with the TPPO ligands suppressing non-radiative decay pathways . It is utilized in high-performance pressure-insensitive reference dyes , radiation-curable fluorescent materials , and optical sensors due to its high dispersibility and thermal stability (melting point 246°C) .

Properties

InChI

InChI=1S/2C18H15OP.3C8H4F3O2S.Eu/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h2*1-15H;3*1-4H;/q;;3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIMJKQGNVTQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H42EuF9O8P2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12121-29-8
Record name Europium, tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-κ01,κ03]bis(triphenylphosphine oxide-κ0)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Table 1: Reaction Stoichiometry and Conditions

ComponentMolar RatioSolventTemperatureTime
EuCl3\text{EuCl}_31Ethanol65°C12 h
TTA3Dichloromethane65°C12 h
TPPO2Dichloromethane65°C12 h

Purification and Crystallization

The crude product is recrystallized from a mixed solvent system (acetonitrile:ethyl acetate = 3:1) to yield red crystals suitable for X-ray diffraction. Key purification parameters include:

  • Solvent Ratio : 3:1 acetonitrile/ethyl acetate.

  • Yield : 78–82%.

  • Purity : >98% (HPLC).

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Peaks at 1605 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch) confirm ligand coordination.

  • UV-Vis : λmax=345nm\lambda_{\text{max}} = 345 \, \text{nm} (π→π* transition of TTA).

  • Luminescence : Intense red emission at 613 nm (5D07F2^5\text{D}_0 \rightarrow ^7\text{F}_2) under UV excitation.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, consistent with the melting point of 248–251°C.

Industrial-Scale Synthesis

Career Henan Chemical Co. reports a scalable method using continuous flow reactors to maintain stoichiometric precision. Key advantages include:

  • Throughput : 50 kg/batch.

  • Cost : $6.60/KG at 97–99% purity .

Scientific Research Applications

Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium) has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : The higher melting point (246°C) of the TPPO-containing complex compared to TTA-only (137°C) or phen-containing (195–200°C) analogs underscores the stabilizing role of TPPO .
  • Emission Efficiency: The TTA⁻ ligand’s strong antenna effect (absorbing UV light) combined with TPPO’s suppression of non-radiative decay results in superior emission intensity for the target compound .

Pressure-Sensitive Reference Dyes

In aerodynamic testing, the target compound was paired with pyrene sulfonic acid (pressure-sensitive dye) due to its insensitivity to pressure changes and distinct emission profile (λₑₘ ≈ 613 nm vs. pyrene’s λₑₘ ≈ 450 nm) . By contrast, europium complexes lacking TPPO ligands exhibited emission quenching under mechanical stress, making them unsuitable for reference applications .

Radiation-Curable Fluorescent Materials

The target compound outperforms tris(heptafluoro-dimethyl-octanedionato)europium (CAS 17631-68-4) in liquid, radiation-curable formulations due to its higher solubility and compatibility with polymer matrices . Its red emission is also more intense than that of europium acetylacetonate (Eu(acac)₃), which suffers from ligand-centered quenching .

Biological Activity

Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium (commonly referred to as Eu(TTA)₃phen) is a complex compound that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article focuses on the biological activity of this compound, detailing its chemical structure, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C60H42EuF9O8P2S3C_{60}H_{42}EuF_9O_8P_2S_3, with a molecular weight of approximately 1372.06 g/mol. The structure consists of a europium ion coordinated with three 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate ligands and two triphenylphosphine oxide ligands.

PropertyValue
CAS Number12121-29-8
Molecular FormulaC₆₀H₄₂EuF₉O₈P₂S₃
Molecular Weight1372.06 g/mol
Melting Point248 °C
AppearanceCrystalline powder

Mechanisms of Biological Activity

The biological activity of Eu(TTA)₃phen can be attributed to several mechanisms:

  • Fluorescence Properties : Europium complexes are known for their strong luminescence properties. The ability to emit light upon excitation makes them useful in biological imaging and detection applications.
  • Metal Ion Chelation : The compound's ligands can effectively chelate metal ions, which may influence various biological processes by modulating metal ion availability in cellular environments.
  • Antioxidant Activity : Some studies suggest that europium complexes exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Research Findings

Several studies have explored the biological implications of Eu(TTA)₃phen:

  • Cellular Uptake and Localization : Research indicates that europium complexes can be internalized by cells, allowing for potential applications in targeted drug delivery systems. For example, a study demonstrated that the compound localized within specific cellular compartments, enhancing its efficacy as a therapeutic agent .
  • Antimicrobial Properties : In vitro studies have shown that certain europium complexes possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
  • Photodynamic Therapy : Due to its luminescent properties, Eu(TTA)₃phen has been investigated for use in photodynamic therapy (PDT). The compound can generate reactive oxygen species (ROS) upon light activation, which may induce cell death in cancerous tissues .

Case Studies

  • Photodynamic Effects on Cancer Cells : A study evaluated the effects of Eu(TTA)₃phen on human cancer cell lines under light exposure. Results indicated a significant reduction in cell viability correlated with increased ROS production .
  • Antioxidant Capacity Assessment : Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed a dose-dependent scavenging effect, suggesting its potential as an antioxidant agent .

Q & A

Q. What is the coordination geometry of the europium(III) center in this complex, and how does it influence its photophysical properties?

The europium(III) ion typically adopts a distorted square antiprismatic or trigonal prismatic geometry when coordinated with β-diketonate ligands like 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate and ancillary ligands such as triphenylphosphine oxide. This geometry enhances the ligand-to-metal charge transfer (LMCT) and shields the Eu³⁺ ion from solvent quenching effects. To confirm the geometry, employ X-ray crystallography (single-crystal analysis) and compare bond lengths/angles with known europium β-diketonate complexes . Luminescence spectroscopy (e.g., excitation/emission spectra) can reveal Stark splitting patterns, which correlate with symmetry and coordination environment .

Q. What synthetic methodologies are recommended for preparing this europium complex with high purity?

A standard approach involves refluxing EuCl₃·6H₂O with 3 equivalents of 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (Httfa) in ethanol, followed by addition of 2 equivalents of triphenylphosphine oxide (TPPO) to displace residual solvent molecules. Purification is achieved via recrystallization from dichloromethane/hexane. Purity (>98%) should be verified using GC or HPLC, with elemental analysis (C, H, N) and FTIR to confirm ligand binding (e.g., C=O and P=O stretches) .

Q. Which spectroscopic techniques are critical for characterizing the luminescent properties of this complex?

  • Luminescence spectroscopy : Measure excitation (λ~350 nm, ligand-centered) and emission spectra (Eu³⁺ transitions at 590 nm, 615 nm, 650 nm) to assess quantum yield and lifetime.
  • Time-resolved spectroscopy : Differentiate Eu³⁺ emission from short-lived ligand fluorescence.
  • Circularly polarized luminescence (CPL) : Probe chiral environments if asymmetric ligands are used. Cross-reference with theoretical calculations (e.g., Judd-Ofelt parameters) to quantify radiative/non-radiative decay pathways .

Advanced Research Questions

Q. How can the luminescence quantum yield of this complex be optimized for applications in optoelectronic devices?

To enhance quantum yield:

  • Ligand modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the β-diketonate to improve antenna effect efficiency.
  • Ancillary ligand screening : Replace TPPO with stronger Lewis bases (e.g., 1,10-phenanthroline) to reduce non-radiative decay.
  • Solvent selection : Use deuterated solvents or rigid matrices (e.g., polymers) to minimize vibrational quenching. Tabulate results from systematic variations (e.g., ligand ratios, solvents) and correlate with lifetime measurements .

Q. How to resolve contradictions in reported emission intensities for europium complexes with similar ligands?

Discrepancies often arise from differences in:

  • Sample purity : Trace solvents or unreacted ligands can quench emission. Validate purity via GC and elemental analysis.
  • Measurement conditions : Standardize excitation wavelength, detector sensitivity, and sample concentration.
  • Environmental factors : Control oxygen and moisture levels (use gloveboxes) to prevent Eu³⁺ oxidation or hydrolysis. Perform comparative studies using reference complexes (e.g., Eu(ttfa)₃·2H₂O) and statistical analysis (e.g., ANOVA) to isolate variables .

Q. What theoretical frameworks are suitable for predicting the electronic structure and energy transfer pathways in this complex?

  • Density Functional Theory (DFT) : Model ground-state geometries and HOMO-LUMO gaps of ligands to estimate LMCT efficiency.
  • Semi-empirical methods (e.g., INDO/S-CIS) : Simulate excited-state energies and Förster resonance energy transfer (FRET) rates.
  • Molecular Dynamics (MD) : Study solvent-ligand interactions affecting luminescence quenching. Validate computational models with experimental Stark splitting data and lifetime measurements .

Methodological Considerations

  • Experimental Design : When studying solvent effects, use a controlled matrix (e.g., PMMA films) to isolate polarity and rigidity impacts. Characterize using thermogravimetric analysis (TGA) and dynamic light scattering (DLS) .
  • Data Interpretation : For conflicting spectral data, apply multivariate analysis (e.g., PCA) to identify dominant variables (ligand structure, coordination number) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.